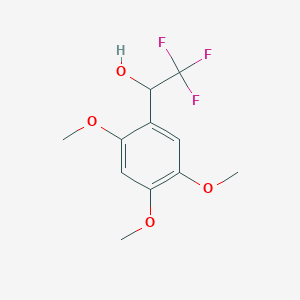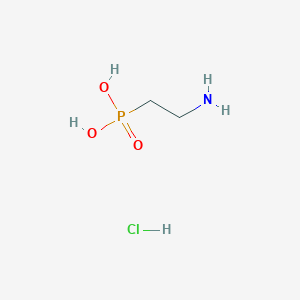
3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,4,6-trimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol→3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Oxidation: The compound can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.
Protodeboronation: 3-Chloro-2,4,6-trimethylbenzene.
Oxidation: 3-Chloro-2,4,6-trimethylphenol.
Applications De Recherche Scientifique
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and drug delivery systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2,4,6-Trimethylphenylboronic Acid Pinacol Ester
- 3-Cyanophenylboronic Acid Pinacol Ester
Uniqueness
3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is unique due to the presence of the chloro substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of chlorinated biaryl compounds and other complex molecules.
Propriétés
Formule moléculaire |
C15H22BClO2 |
|---|---|
Poids moléculaire |
280.6 g/mol |
Nom IUPAC |
2-(3-chloro-2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BClO2/c1-9-8-10(2)13(17)11(3)12(9)16-18-14(4,5)15(6,7)19-16/h8H,1-7H3 |
Clé InChI |
DJOCFALWJKWXMI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)

![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)







![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


